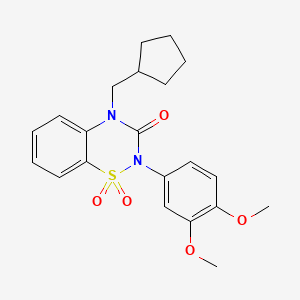![molecular formula C14H16N2O2 B15122520 [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B15122520.png)
[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol is a compound that features an indole ring fused with a pyrrolidine ring, connected through a methanol group. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the pyrrolidine ring further enhances its biological significance, making it a compound of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol typically involves the reaction of indole-3-carboxaldehyde with pyrrolidine under specific conditions. The reaction may proceed through a nucleophilic addition mechanism, followed by reduction to yield the desired product . Common reagents used in this synthesis include hydrazine hydrate and phthalic anhydride .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. Techniques such as chromatography and crystallization are often employed to purify the final product .
化学反応の分析
Types of Reactions
[1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic substitution reactions on the indole ring can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indole-3-methanol .
科学的研究の応用
Chemistry
In chemistry, [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol is used as a precursor for synthesizing various bioactive molecules. Its unique structure allows for the development of new compounds with potential therapeutic applications .
Biology
Biologically, this compound is studied for its potential antiviral, anticancer, and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cells and viruses .
Medicine
In medicine, derivatives of this compound are explored for their potential use in drug development. Their ability to interact with specific biological targets makes them candidates for new therapeutic agents .
Industry
Industrially, this compound is used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of products .
作用機序
The mechanism of action of [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to multiple receptors, influencing various biological pathways. This binding can lead to the inhibition of enzyme activity or modulation of receptor signaling, resulting in the compound’s biological effects .
類似化合物との比較
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of [1-(1H-indole-3-carbonyl)pyrrolidin-2-yl]methanol, known for its biological activities.
Pyrrolidine: A versatile scaffold in drug discovery, used to develop various bioactive compounds.
Uniqueness
The uniqueness of this compound lies in its combined indole and pyrrolidine structure, which enhances its biological activity and versatility in chemical reactions. This dual functionality makes it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC名 |
[2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C14H16N2O2/c17-9-10-4-3-7-16(10)14(18)12-8-15-13-6-2-1-5-11(12)13/h1-2,5-6,8,10,15,17H,3-4,7,9H2 |
InChIキー |
PECDMTFUXHNIGO-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)C2=CNC3=CC=CC=C32)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B15122446.png)
![4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B15122447.png)
![2-Methyl-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrazine](/img/structure/B15122450.png)
![2-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine](/img/structure/B15122457.png)
![1-{4-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B15122458.png)
![1-(Cyclopropanesulfonyl)-4-[(3-methylphenyl)methyl]-1,4-diazepane](/img/structure/B15122460.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15122469.png)
![3-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15122476.png)
![1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15122482.png)
![2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122484.png)

![5-chloro-N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15122506.png)
![N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122514.png)
![2-({1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B15122518.png)
